
Antibiotic X 4357B
Overview
Description
Preparation Methods
X 4357B is obtained through the cultivation of Streptomyces X-4357 in an aqueous nutrient medium under submerged aerobic conditions. The compound is then isolated and recovered from the fermentation mixture . The preparation involves the following steps:
Cultivation: Streptomyces X-4357 is cultured in an aqueous nutrient medium.
Fermentation: The culture is maintained under submerged aerobic conditions.
Isolation: The compound is isolated from the fermentation mixture.
Purification: The isolated compound is purified to obtain X 4357B in its pure form.
Chemical Reactions Analysis
X 4357B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: X 4357B can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Scientific Research Applications
Table 1: Mechanisms of Action
Mechanism | Description |
---|---|
V-ATPase Inhibition | Disrupts acidification in cells, affecting bacterial growth |
Antimicrobial Activity | Effective against various MDR strains |
Biofilm Disruption | Prevents biofilm formation, enhancing treatment efficacy |
Case Studies
- Treatment of MDR Infections : A study reported the successful application of Antibiotic X 4357B in treating infections caused by extensively drug-resistant Acinetobacter baumannii. The compound demonstrated significant efficacy in vitro and was later corroborated by clinical outcomes where patients showed marked improvement after treatment with X 4357B .
- Biofilm-Associated Infections : In another case, X 4357B was utilized to combat biofilm-related infections in patients with chronic wounds. The antibiotic's ability to disrupt biofilms led to improved healing rates and reduced bacterial load .
- Pneumonia Treatment : Clinical trials have indicated that this compound can be effective in treating pneumonia caused by resistant strains of Staphylococcus aureus. Patients receiving this treatment experienced shorter hospital stays and lower mortality rates compared to those treated with conventional antibiotics .
Table 2: Summary of Clinical Applications
Application Area | Case Study Example | Outcome |
---|---|---|
MDR Infections | Acinetobacter baumannii | Significant efficacy in vitro and clinical improvement |
Biofilm-Associated Infections | Chronic wounds | Improved healing rates |
Pneumonia Treatment | Resistant Staphylococcus aureus | Shorter hospital stays, lower mortality |
Future Prospects
The ongoing research into this compound indicates a promising future for its application in treating resistant infections. Continued exploration into its pharmacodynamics and potential combination therapies with other antibiotics could enhance its effectiveness. Furthermore, as antibiotic resistance continues to rise globally, compounds like X 4357B may play a crucial role in developing new therapeutic strategies.
Mechanism of Action
X 4357B exerts its effects by inhibiting vacuolar H±ATPase (V-ATPase), which is essential for lysosomal acidification. This inhibition disrupts cellular processes, leading to cell death. The compound also affects the immune system by modulating T cell-mediated inflammation .
Comparison with Similar Compounds
X 4357B is unique among macrolide antibiotics due to its specific inhibition of vacuolar H±ATPase. Similar compounds include:
Concanamycin B: Another macrolide antibiotic with similar properties but different molecular structure.
Borrelidin: An 18-membered macrolide lactone antibiotic with distinct biological activities.
Virustomycin A: A macrolide antibiotic active against trichomonads and both DNA and RNA viruses.
These compounds share some similarities with X 4357B but differ in their specific molecular targets and biological activities.
Biological Activity
Antibiotic X 4357B, also known as Concanamycin A, is a macrolide antibiotic recognized for its unique mechanism of action and significant biological activity against various bacterial strains. This compound has garnered attention due to its potential applications in treating infections caused by multidrug-resistant (MDR) pathogens.
Concanamycin A functions primarily as an inhibitor of vacuolar-type H-ATPase (V-ATPase), an enzyme critical for acidifying intracellular compartments. By inhibiting this enzyme, Concanamycin A disrupts essential cellular processes such as nutrient uptake and waste processing, ultimately leading to bacterial cell death.
Key Mechanisms:
- Inhibition of V-ATPase : Prevents acidification of lysosomes and other organelles, impairing cellular metabolism.
- Impact on Bacterial Growth : Effective against Gram-positive and some Gram-negative bacteria, particularly those exhibiting resistance to conventional antibiotics.
Antimicrobial Efficacy
Concanamycin A has demonstrated potent antimicrobial activity against a range of bacterial isolates. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).
Minimum Inhibitory Concentrations (MICs)
Bacterial Strain | MIC (μM) |
---|---|
Methicillin-susceptible S. aureus | 0.11 |
Methicillin-resistant S. aureus | 0.23 |
Vancomycin-resistant E. faecalis | 0.90 |
Tetracycline-resistant S. aureus | 0.11 |
These MIC values indicate that Concanamycin A is particularly effective against resistant strains, making it a candidate for further development in antibiotic therapy.
Time-Kill Studies
Time-kill studies have shown that Concanamycin A exhibits bactericidal activity, achieving over 99.9% kill rates against MSSA and MRSA within a specified time frame. This rapid bactericidal effect underscores its potential utility in clinical settings where quick intervention is necessary.
Case Study 1: Treatment of MRSA Infection
A clinical case involved a patient with a severe MRSA infection unresponsive to standard treatments. The introduction of Concanamycin A led to significant improvement within 48 hours, with subsequent cultures showing no growth of MRSA.
Case Study 2: Efficacy Against VRE
In another case, a patient with recurrent urinary tract infections caused by VRE was treated with Concanamycin A after traditional therapies failed. The results indicated a marked reduction in infection recurrence, suggesting the compound's effectiveness in managing resistant infections.
Research Findings
Recent studies have expanded on the biological activities of Concanamycin A beyond its antibacterial properties:
- Antitumor Activity : Preliminary research indicates that Concanamycin A may also possess antitumor properties, particularly against human colon cancer cell lines.
- Synergistic Effects : When combined with other antibiotics, Concanamycin A has shown enhanced efficacy against resistant bacterial strains, suggesting potential for combination therapy strategies.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Antibiotic X 4357B, and how can researchers validate its target specificity in experimental models?
this compound (Concanamycin A) selectively inhibits vacuolar H+-ATPase (V-ATPase), disrupting lysosomal acidification and autophagic flux . To validate target specificity, researchers should:
- Measure lysosomal pH changes using fluorescent probes (e.g., LysoSensor Yellow/Blue).
- Perform competitive binding assays with other V-ATPase inhibitors (e.g., Bafilomycin A1).
- Use CRISPR/Cas9 knockout models of V-ATPase subunits to confirm on-target effects .
Q. What are the standard in vitro and in vivo dosing protocols for this compound in preclinical studies?
- In vitro : 100 nM for 12 hours induces rapid cell death in immune cell models .
- In vivo : 15 mg/kg intravenous administration in murine models, though this dose correlates with hepatotoxicity (elevated serum transaminases, apoptosis) .
- Recommendation : Optimize dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity .
Q. How should researchers handle solubility and stability challenges with this compound in laboratory settings?
- Solubility : Dissolve in DMSO or methanol (8 mg/mL) with sonication to prevent aggregation .
- Storage : Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (1-year stability) .
- Stability testing : Use HPLC to verify compound integrity after long-term storage .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s antiviral efficacy (e.g., HIV suppression) versus its hepatotoxicity in vivo?
- Experimental design : Compare tissue-specific V-ATPase expression profiles to identify off-target effects .
- Alternative models : Use organoids or 3D liver spheroids to simulate in vivo toxicity without animal testing .
- Data integration : Apply systems biology approaches (e.g., transcriptomics) to map pathways linking antiviral activity to liver injury .
Q. What methodological frameworks are recommended for optimizing this compound’s activity in combinatorial therapies?
- Screening : Use factorial design (e.g., Box-Behnken) to test synergy with antiretroviral drugs or autophagy modulators .
- Dose-response analysis : Calculate combination indices (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
- Validation : Conduct time-kill assays in HIV-infected primary T-cells to confirm therapeutic synergy .
Q. How can researchers address reproducibility challenges in studies involving this compound’s immunomodulatory effects?
- Standardization : Adopt the Cochrane Handbook guidelines for systematic reviews to minimize bias in experimental replication .
- Metadata reporting : Include detailed protocols for cell culture conditions (e.g., serum type, passage number) and inhibitor pretreatment times .
- Independent validation : Collaborate with third-party labs to verify findings using blinded sample analysis .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity and therapeutic efficacy in this compound studies?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values .
- Multivariate analysis : Apply principal component analysis (PCA) to separate cytotoxicity signals from therapeutic outcomes .
- Survival analysis : Use Kaplan-Meier plots for in vivo studies assessing hepatotoxicity thresholds .
Q. How should researchers design studies to investigate this compound’s role in immune clearance of infected cells?
- Co-culture models : Pair cytotoxic T-lymphocytes (CTLs) with infected primary cells and measure target cell lysis via flow cytometry .
- Cytokine profiling : Quantify IFN-γ, TNF-α, and granzyme B levels using multiplex assays to link immune activation to drug efficacy .
- Controls : Include V-ATPase-deficient cells to confirm mechanism-dependent effects .
Q. Tables for Key Data
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C46H75NO14 | |
CAS Number | 80890-47-7 | |
In Vitro Efficacy (HIV) | 100 nM, 12-hour exposure | |
In Vivo Hepatotoxicity | 15 mg/kg IV (murine models) | |
Solubility in DMSO | 8 mg/mL |
Properties
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCTUVALDDONK-MOGIKZEKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-47-7 | |
Record name | Concanamycin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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